3-Isopropylisoxazole-5-carbaldehyde
Overview
Description
3-Isopropylisoxazole-5-carbaldehyde is a heterocyclic organic compound featuring an isoxazole ring substituted with an isopropyl group at the 3-position and an aldehyde group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisoxazole-5-carbaldehyde typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For instance, the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 can yield substituted isoxazoles under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylisoxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: 3-Isopropylisoxazole-5-carboxylic acid.
Reduction: 3-Isopropylisoxazole-5-methanol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Isopropylisoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropylisoxazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their activity .
Comparison with Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Dimethylisoxazole: An isoxazole derivative with methyl groups at the 3 and 5 positions.
4,5-Dihydroisoxazole: A partially saturated isoxazole derivative.
Uniqueness: 3-Isopropylisoxazole-5-carbaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
3-propan-2-yl-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)10-8-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWQUXNKNVGYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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